molecular formula C20H22N2O3 B11377059 5-ethoxy-N-(3-methoxybenzyl)-1-methyl-1H-indole-2-carboxamide

5-ethoxy-N-(3-methoxybenzyl)-1-methyl-1H-indole-2-carboxamide

Cat. No.: B11377059
M. Wt: 338.4 g/mol
InChI Key: ZGVXJNXSCCNTKX-UHFFFAOYSA-N
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Description

5-Ethoxy-N-[(3-methoxyphenyl)methyl]-1-methyl-1H-indole-2-carboxamide is a synthetic compound belonging to the indole class of organic compounds. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 5-ethoxy-N-[(3-methoxyphenyl)methyl]-1-methyl-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of ethyl pyruvate, p-anisidine, and phenyl isocyanate . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-Ethoxy-N-[(3-methoxyphenyl)methyl]-1-methyl-1H-indole-2-carboxamide has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 5-ethoxy-N-[(3-methoxyphenyl)methyl]-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors and enzymes, modulating their activity. This compound may exert its effects through pathways involving calcium channel blocking, inhibition of specific enzymes, or interaction with cellular receptors .

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as:

Compared to these compounds, 5-ethoxy-N-[(3-methoxyphenyl)methyl]-1-methyl-1H-indole-2-carboxamide may offer unique properties such as enhanced stability, specific receptor binding affinity, or improved therapeutic efficacy.

Properties

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

5-ethoxy-N-[(3-methoxyphenyl)methyl]-1-methylindole-2-carboxamide

InChI

InChI=1S/C20H22N2O3/c1-4-25-17-8-9-18-15(11-17)12-19(22(18)2)20(23)21-13-14-6-5-7-16(10-14)24-3/h5-12H,4,13H2,1-3H3,(H,21,23)

InChI Key

ZGVXJNXSCCNTKX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=C2)C(=O)NCC3=CC(=CC=C3)OC)C

Origin of Product

United States

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